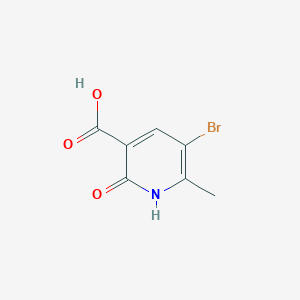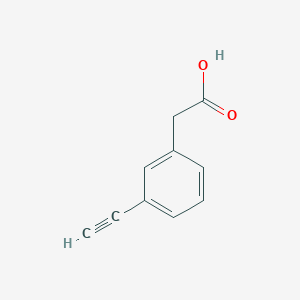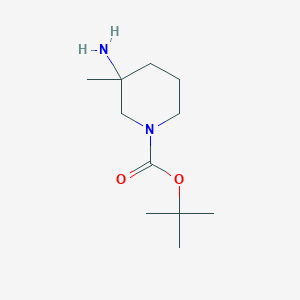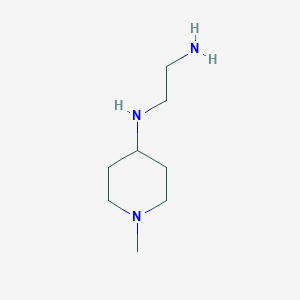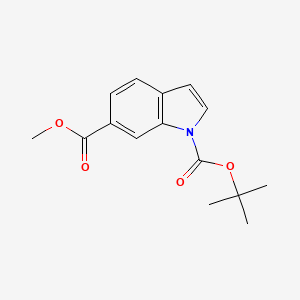
2-(4-Fluorophenyl)oxazole
概要
説明
2-(4-Fluorophenyl)oxazole is a chemical compound with the molecular formula C9H6FNO . It is a laboratory chemical used for scientific research and development .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)oxazole consists of a 5-membered oxazole ring attached to a 4-fluorophenyl group . The InChI code for this compound is 1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)oxazole has a molecular weight of 163.15 .科学的研究の応用
Medicinal Chemistry
Oxazole and its derivatives, including 2-(4-Fluorophenyl)oxazole, are important heterocyclic compounds in medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .
Antimicrobial Activity
Oxazole derivatives have demonstrated significant antimicrobial activity . For instance, a series of oxazole derivatives were synthesized and examined for their antibacterial potential against various bacterial strains .
Anticancer Activity
Oxazole derivatives have also shown potential as anticancer agents . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like anticancer .
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . This makes them valuable in the development of new anti-inflammatory drugs .
Antidiabetic Activity
Some oxazole derivatives have shown antidiabetic activity . This suggests that they could be useful in the development of new treatments for diabetes .
Antiobesity and Antioxidant Activity
Oxazole derivatives have demonstrated antiobesity and antioxidant activities . These properties could make them useful in the treatment of obesity and diseases associated with oxidative stress .
Synthesis of New Chemical Entities
Oxazole is an important intermediate for the synthesis of new chemical entities in medicinal chemistry . The utility of oxazole in this context has increased in recent years .
Research on Magnetically Recoverable Catalysts
In the field of organic synthesis, oxazoles have been used in research on magnetically recoverable catalysts . Magnetic nanoparticles not only have high stability, but their surface can be easily modified, and an efficient catalyst can be prepared from this method .
将来の方向性
Oxazole derivatives, including 2-(4-Fluorophenyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being studied for their potential therapeutic applications, and it is expected that more research will be conducted on these compounds in the future .
特性
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWONCNRYPUJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610286 | |
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)oxazole | |
CAS RN |
885268-39-3 | |
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing fluorine-18 labeled radiopharmaceuticals for P-gp imaging?
A1: P-glycoprotein (P-gp) plays a crucial role in limiting drug entry into the brain, and its dysfunction is implicated in various neurological diseases []. While carbon-11 labeled radiopharmaceuticals are commonly used for P-gp imaging, the longer half-life of fluorine-18 makes it highly desirable for broader clinical application. This is because it allows for longer imaging times and easier transportation of the radiotracer. The research aimed to synthesize and evaluate novel fluorine-18 labeled compounds, including one containing 2-(4-Fluorophenyl)oxazole, as potential P-gp imaging agents [].
Q2: How does the 2-(4-Fluorophenyl)oxazole-containing compound interact with P-gp in vivo?
A2: The study investigated a compound named 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole, referred to as compound 1a []. While the exact mechanism of interaction between compound 1a and P-gp wasn't elucidated in this study, researchers demonstrated its P-gp substrate potential. In vivo experiments using Mdr1a/b((-/-))Bcrp1((-/-)) mice (lacking P-gp) showed significantly higher brain uptake of the compound compared to wild-type mice, indicating that P-gp actively transports this compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

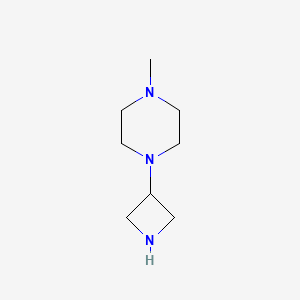
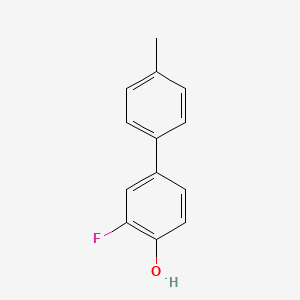
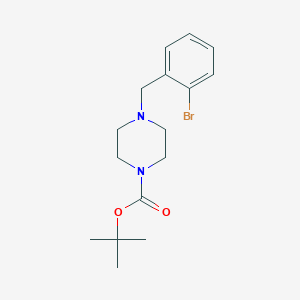
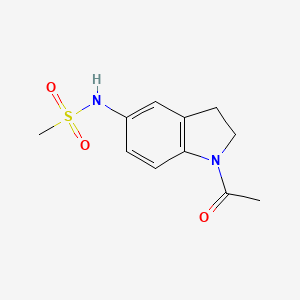

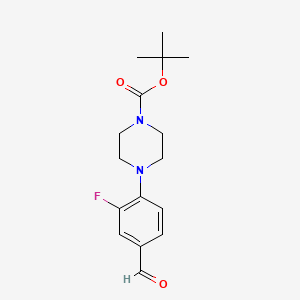
![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)
